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Compound of Interest

Compound Name: 4-Aminobenzohydrazide

Cat. No.: B1664622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-
Aminobenzohydrazide (CAS: 5351-17-7), a compound of interest in medicinal chemistry and

drug development.[1][2] The document outlines its characteristic signatures in Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Overview
4-Aminobenzohydrazide (C₇H₉N₃O, Molecular Weight: 151.17 g/mol ) is a derivative of

benzoic acid featuring both an amino (-NH₂) and a hydrazide (-CONHNH₂) functional group.[1]

[3][4] These groups impart specific spectroscopic characteristics that are crucial for its

structural elucidation. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and Mass

Spec data, followed by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 4-
Aminobenzohydrazide.

¹H NMR Spectral Data
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The ¹H NMR spectrum provides information on the chemical environment, connectivity, and

number of different types of protons in the molecule. The data below was referenced from a

spectrum obtained in DMSO-d₆.[5]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.55 Doublet 2H
Ar-H (ortho to -

C(O)NHNH₂)

~6.55 Doublet 2H Ar-H (ortho to -NH₂)

~5.50 Singlet (broad) 2H -NH₂ (aromatic amine)

~4.25 Singlet (broad) 2H -NH₂ (hydrazide)

~9.20 Singlet (broad) 1H -NH- (hydrazide)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The

broadness of the -NH and -NH₂ peaks is due to quadrupole broadening and chemical

exchange.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Chemical Shift (δ) ppm Assignment

~166.0 C=O (Carbonyl)

~151.0 Ar-C (attached to -NH₂)

~129.0 Ar-CH (ortho to -C(O)NHNH₂)

~122.0 Ar-C (attached to -C(O)NHNH₂)

~113.0 Ar-CH (ortho to -NH₂)

Experimental Protocol for NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for

¹H, 75 MHz for ¹³C) or equivalent, is utilized.[3]

Sample Preparation:

Approximately 5-10 mg of 4-Aminobenzohydrazide is accurately weighed and dissolved in

~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

For ¹H NMR, standard acquisition parameters are used, including a 90° pulse angle, a

relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to

single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger

number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C

and its longer relaxation times.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-

domain spectrum.

Phase correction and baseline correction are applied to the spectrum.

The spectrum is calibrated using the solvent peak or the internal standard (TMS).

Integration of the ¹H NMR signals is performed to determine the relative proton ratios.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data
The table below summarizes the key absorption bands for 4-Aminobenzohydrazide.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400-3200 Strong, Broad N-H Stretch
-NH₂ (Amine &

Hydrazide)

3050-3000 Medium C-H Stretch Aromatic C-H

~1640 Strong, Sharp C=O Stretch (Amide I) Amide

~1600 & ~1500 Medium-Strong C=C Stretch Aromatic Ring

~1560 Strong N-H Bend (Amide II) Amide

~1310 Medium C-N Stretch Aromatic Amine

~840 Strong
C-H Out-of-Plane

Bend

1,4-disubstituted

(para) benzene

Interpretation: The spectrum clearly indicates the presence of primary amine and hydrazide

groups through the broad N-H stretching bands.[6] The strong carbonyl absorption around

1640 cm⁻¹ is characteristic of the amide group, and the bands at ~1600 and ~1500 cm⁻¹

confirm the aromatic ring. The strong absorption at ~840 cm⁻¹ is a key indicator of the para-

substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of 4-Aminobenzohydrazide is finely ground with ~100-200 mg of dry,

spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

The mixture is transferred to a pellet-forming die.

A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a

thin, transparent KBr pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 4-Aminobenzohydrazide powder is placed directly onto the ATR

crystal (e.g., diamond or germanium).

Pressure is applied using the ATR accessory's clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal

is collected.

The sample is placed in the spectrometer's beam path.

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

The final absorbance or transmittance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation,

providing a structural "fingerprint."
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m/z (mass-to-charge ratio) Relative Intensity
Proposed Fragment
Identity

151 High [M]⁺ (Molecular Ion)

120 High
[M - NHNH₂]⁺ or

[H₂NC₆H₄CO]⁺

92 High [C₆H₄NH₂]⁺

65 Medium [C₅H₅]⁺

Interpretation: The molecular ion peak at m/z 151 confirms the molecular weight of the

compound. A prominent fragment is observed at m/z 120, corresponding to the loss of the

hydrazino group (-NHNH₂), resulting in the stable 4-aminobenzoyl cation. Further

fragmentation leads to the aminophenyl cation at m/z 92 and the cyclopentadienyl cation at m/z

65, which are common fragments for substituted benzene rings.[7][8]

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction, is used. An electron ionization (EI) source is employed.

Sample Preparation:

A dilute solution of 4-Aminobenzohydrazide is prepared in a volatile organic solvent (e.g.,

methanol or acetonitrile).

Data Acquisition (GC-MS):

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column, which separates it from any impurities.

The eluted compound enters the mass spectrometer's ion source.

In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.
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The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 4-Aminobenzohydrazide.

1. Sample Handling

2. Data Acquisition

3. Data Processing & Analysis

4. Structure Confirmation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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